3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine
Description
Properties
Molecular Formula |
C6H4Br2N4 |
|---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
3,6-dibromoimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4Br2N4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11) |
InChI Key |
CJKQEFQUALUTAE-UHFFFAOYSA-N |
SMILES |
C1=C(N2C=C(N=C(C2=N1)N)Br)Br |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)N)Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine is primarily researched for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:
- Anticancer Activity : Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer models. For instance, it has been tested in combination with anti-PD-1 antibodies, resulting in a tumor growth inhibition rate of approximately 77.7% in murine models .
- Enzyme Inhibition : The compound acts as a selective inhibitor of ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in regulating immune responses. Its IC50 values range from 5.70 to 9.68 nM, indicating strong potency against this target . This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.
Cancer Therapy
The compound's dual role in direct tumor inhibition and modulation of the immune environment makes it a compelling candidate for cancer immunotherapy:
- Mechanism of Action : By inhibiting ENPP1, this compound can enhance the cGAS-STING pathway, which is crucial for immune activation against tumors. This mechanism not only contributes to tumor growth inhibition but also promotes an immune response that may help in combating cancer more effectively .
- Comparative Analysis with Other Compounds : A comparative study highlighted its unique properties compared to other imidazo[1,2-a]pyrazine derivatives. The following table summarizes key findings:
| Compound Name | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | Structure | 5.70 - 9.68 | ENPP1 Inhibitor |
| Imidazo[1,2-a]pyrazine Derivative | Structure | 10 - 15 | General Anticancer |
| Other Brominated Analogues | Structure | >20 | Less Selective |
Biological Studies
The biological activity of this compound has been explored through various studies:
- Cytotoxicity : In vitro studies have shown that the compound can significantly inhibit cell proliferation across multiple cancer cell lines. It was particularly effective against non-small cell lung cancer (NSCLC) cells, demonstrating dose-dependent suppression of tumorigenicity and invasion .
- Immune Activation : Studies indicate that treatment with this compound not only inhibits ENPP1 but also upregulates immune response genes such as IFNB1 and CXCL10. This suggests its potential application in enhancing immune responses during cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological properties of 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine and related derivatives:
Key Research Findings
Synthetic Utility: The 3,6-Dibromo derivative’s dual bromination enables sequential Suzuki couplings, as seen in the synthesis of TH7528 (34% yield after RP-HPLC) . Mono-bromo analogs require fewer steps but limit structural diversity .
Thermodynamic Stability : N-Substituted derivatives (e.g., SC9) exhibit improved solubility and stability compared to unsubstituted analogs, critical for in vivo efficacy .
Selectivity Profiles : Bulky substituents (e.g., diphenyl in 3-Bromo-N,6-diphenyl) reduce off-target effects by occupying specific kinase subpockets .
Q & A
Q. What synthetic methodologies are most efficient for preparing 3,6-dibromoimidazo[1,2-a]pyrazin-8-amine, and how do reaction conditions influence selectivity?
The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction using pyrazine-2,3-diamine as the amidine component. Key steps include:
- Reacting pyrazine-2,3-diamine with aldehydes and isocyanides under mild conditions (e.g., 50°C, 24 hours in methanol).
- Bromination using -bromosuccinimide (NBS) to introduce bromine atoms at positions 3 and 6, confirmed by NMR analysis of coupling constants (e.g., singlet at δ 7.73 for H2 and singlets at δ 7.95–7.96 for substituents at positions 3 and 6) .
- Optimizing solvent polarity and temperature to avoid over-bromination or side reactions.
Q. How is the structural elucidation of this compound validated, particularly for bromine substitution patterns?
Structural validation relies on:
- NMR spectroscopy : Distinct singlets for aromatic protons (e.g., δ 7.73 for H2) and absence of coupling constants confirm substitution at positions 3 and 6 rather than 8 or 5 .
- X-ray crystallography : Co-crystal structures with kinases (e.g., PTK6 at 1.70 Å resolution) validate spatial positioning of bromine atoms and interactions with ATP-binding pockets .
- Reactivity studies : Selective substitution (e.g., methoxy group introduction at position 6 via nucleophilic displacement) confirms bromine positions .
Q. What preliminary biological activities are associated with this compound?
The compound exhibits:
- Kinase inhibition : Mimics adenine in ATP-binding pockets, targeting Syk kinase (IC = 7.7 nM) and PTK6, with potential in autoimmune diseases and cancer .
- Adenosine receptor antagonism : Structural analogs show affinity for A and A receptors, suggesting applications in neuropathic pain or inflammation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
Key SAR strategies include:
- Bromine replacement : Substituting Br with electron-withdrawing groups (e.g., Cl, CF) to modulate binding affinity.
- Core modifications : Introducing substituents at position 8 (e.g., methylamino or morpholinophenyl groups) to enhance solubility and target engagement .
- Co-crystallography : Analyzing PTK6 and Syk co-structures (e.g., PDB 2.24 Å with dasatinib) to guide substitutions that improve hydrogen bonding or hydrophobic interactions .
Q. How to resolve contradictions in substitution reactivity observed during derivatization?
Discrepancies arise when bromine at position 6 shows higher reactivity than position 3. Mitigation strategies:
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates and optimize stoichiometry.
- Computational modeling : Density Functional Theory (DFT) calculations predict bromine electrophilicity and guide selective displacement .
- Protecting group strategies : Temporarily block position 3 using tert-butyl groups to direct functionalization at position 6 .
Q. What synergistic effects are observed when combining this compound derivatives with other kinase inhibitors?
Preclinical studies show:
- Syk/PI3Kδ dual inhibition : Synergistic growth inhibition in chronic lymphocytic leukemia (CLL) at nM concentrations, disrupting chemokine signaling pathways .
- Combination with dasatinib : Enhanced PTK6 inhibition in breast cancer models, attributed to complementary binding modes in the ATP pocket .
Q. How does the compound’s adenine-mimetic core influence its interaction with adenosine receptors versus kinases?
The imidazo[1,2-a]pyrazin-8-amine scaffold mimics adenine but diverges in receptor binding:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
